molecular formula C34H40BBrNO2P B12816692 (4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide

(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide

Cat. No.: B12816692
M. Wt: 616.4 g/mol
InChI Key: WXAWVHXJKZXZSP-UHFFFAOYSA-M
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Description

(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide is a complex organic compound that combines the functionalities of boronic esters and phosphonium salts. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions

(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Protodeboronation: Results in the formation of the corresponding hydrocarbon.

Scientific Research Applications

(4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-[4’-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide involves its ability to participate in various organic reactions. The boronic ester group allows for cross-coupling reactions, while the phosphonium salt can facilitate phase-transfer catalysis .

Properties

Molecular Formula

C34H40BBrNO2P

Molecular Weight

616.4 g/mol

IUPAC Name

triphenyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butyl]phosphanium;bromide

InChI

InChI=1S/C34H40BNO2P.BrH/c1-33(2)34(3,4)38-35(37-33)28-22-24-29(25-23-28)36-26-14-15-27-39(30-16-8-5-9-17-30,31-18-10-6-11-19-31)32-20-12-7-13-21-32;/h5-13,16-25,36H,14-15,26-27H2,1-4H3;1H/q+1;/p-1

InChI Key

WXAWVHXJKZXZSP-UHFFFAOYSA-M

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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